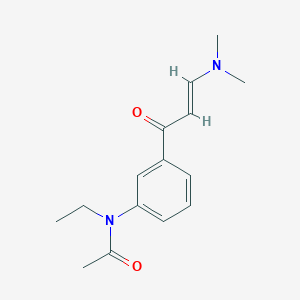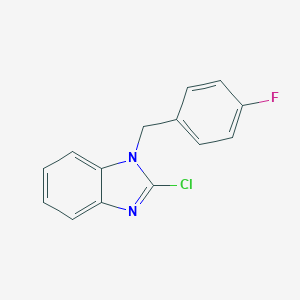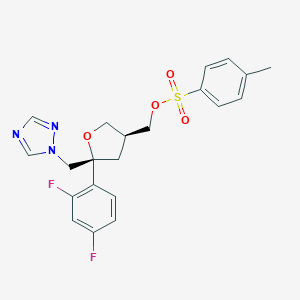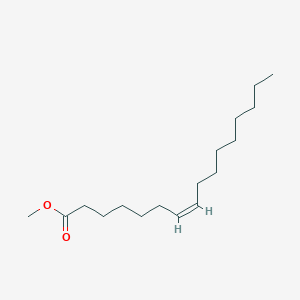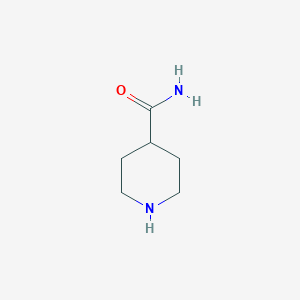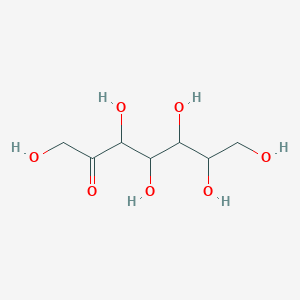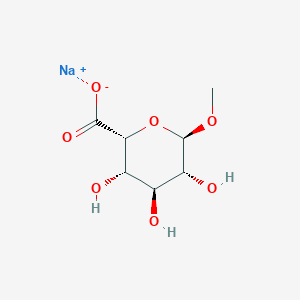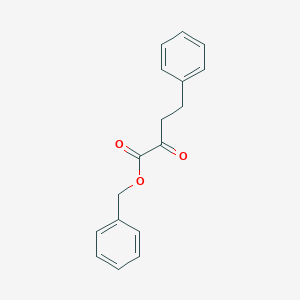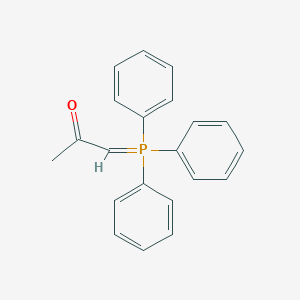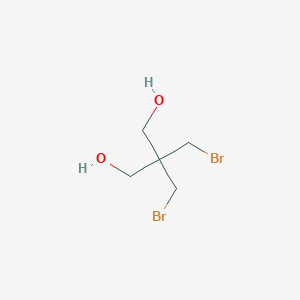
4-(甲氨基)-2-(甲硫基)嘧啶-5-羧酸乙酯
描述
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound that has garnered interest for its potential in various fields of research. Its structure and properties make it a candidate for diverse applications in chemistry and biology. This compound is part of a broader family of pyrimidine derivatives, which are known for their versatile roles in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate and related compounds typically involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles or isothioureas, resulting in high yields of the desired esters. These esters can be hydrolyzed to their corresponding carboxylic acids and further converted to various substituted pyrimidines, demonstrating the compound's synthetic flexibility and utility in producing a range of derivatives with potential biological activities (Schenone, Sansebastiano, & Mosti, 1990).
Molecular Structure Analysis
The molecular structure of ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is characterized by the presence of functional groups that are crucial for its chemical behavior and biological activity. These include the ethyl ester group, which enhances the compound's solubility in organic solvents, a methylthio group that contributes to its steric and electronic properties, and a methylamino group that can participate in hydrogen bonding and other interactions.
Chemical Reactions and Properties
This compound is involved in reactions that highlight its versatility, such as its role in the synthesis of pyrimidine derivatives with antiviral and antimycotic activities. The ability to undergo reactions with hydrazine or undergo nucleophilic substitutions makes it a valuable building block for the development of compounds with potential therapeutic applications (Sansebastiano et al., 1993).
科学研究应用
基因表达抑制
2-[(3-甲基-2,5-二氧代(3-吡咯烷基))-N-甲氨基]-4-(三氟甲基)-嘧啶-5-羧酸乙酯是 AP-1 和 NF-κB 介导的基因表达的有效抑制剂,如在构效关系研究中探讨的那样 (Palanki et al., 2002)。
噻吩并[3,4-d]嘧啶的合成
该化合物可转化为 5-甲基-4-氧代-3,4-二氢噻吩并[3,4-d]嘧啶-6-羧酸乙酯,该过程已针对噻吩并[3,4-d]嘧啶及其作为药物剂的潜力进行了研究 (Ryndina et al., 2002)。
酯和酰胺的制备
开发了一种制备噻吩并[2,3-d]嘧啶-6-羧酸酯和酰胺的方法,该方法在合成新的 2,4,5-三取代化合物中具有潜在应用 (Santilli et al., 1971)。
亲核取代反应
相关的化合物 4-氯-2-甲硫基嘧啶-5-羧酸乙酯可以转化为各种亲核取代产物 (Shadbolt & Ulbricht, 1967)。
潜在的药物应用
2-烷基硫基-4-氧代-3,4-二氢吡啶并-[2,3-d]嘧啶-5-和-6-羧酸衍生物的合成和性质显示出在药物应用中的潜力 (Śladowska et al., 1990)。
噻唑并嘧啶的合成
已探索了 5-芳基-3-氧代-7-取代-2,3-二氢-5H-噻唑并[3,2-a]嘧啶-6-羧酸乙酯的合成及其在药物中的潜在应用 (Sherif et al., 1993)。
抗菌和抗炎特性
通过环缩合和米歇尔型加成反应合成的嘧啶-5-羧酸衍生物已显示出有希望的抗菌、抗真菌和抗炎特性 (A.S.Dongarwar et al., 2011)。
氧化反应中的动力学研究
乙基-2-(甲硫基)嘧啶 5-羧酸在高氯酸水溶液中的重铬酸钾氧化反应已对其产物和反应动力学进行了研究 (Padmini et al., 2016)。
属性
IUPAC Name |
ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-4-14-8(13)6-5-11-9(15-3)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDZMXQAZJMGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304287 | |
| Record name | Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate | |
CAS RN |
76360-82-2 | |
| Record name | 76360-82-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

